molecular formula C4H11ClN2O2 B1383274 3-amino-2-hydroxy-N-methylpropanamide hydrochloride CAS No. 1803606-13-4

3-amino-2-hydroxy-N-methylpropanamide hydrochloride

Cat. No.: B1383274
CAS No.: 1803606-13-4
M. Wt: 154.59 g/mol
InChI Key: ZEHAEUNDNLORNR-UHFFFAOYSA-N
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Description

3-Amino-2-hydroxy-N-methylpropanamide hydrochloride is a chiral organic compound characterized by a hydroxy group at the 2-position, a methylamino group at the N-position, and a protonated amine hydrochloride salt. Its molecular formula is C₅H₁₁ClN₂O₂, with a molecular weight of 166.61 g/mol (calculated from synthesis data) . The compound is synthesized via reduction of (R)-3-azido-2-hydroxy-N-methylpropanamide using catalytic hydrogenation, achieving a high yield of 98% . Key spectral data include a distinctive ¹H NMR peak at δ 2.87 ppm (d, J=5.6 Hz) for the methylamino group and a broad singlet at δ 6.90–6.70 ppm for the amide proton .

This compound is marketed as a building block for pharmaceutical research, with purity ≥95%, and is available in quantities up to 500 mg .

Properties

IUPAC Name

3-amino-2-hydroxy-N-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.ClH/c1-6-4(8)3(7)2-5;/h3,7H,2,5H2,1H3,(H,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHAEUNDNLORNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803606-13-4
Record name 3-amino-2-hydroxy-N-methylpropanamide hydrochloride
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Preparation Methods

Starting Materials and Key Intermediates

  • Hydroxy acids such as hydroxypivalic acid or 3-hydroxy-2-amino-propionic acid derivatives are common starting points.
  • Esters of these acids (methyl, ethyl, or isopropyl esters) are synthesized by acid-catalyzed esterification.
  • Protected intermediates may be prepared via acylation of hydroxy groups to improve selectivity.
  • Amines such as methylamine or N-methylated amines are used for amidation.

Stepwise Preparation (Adapted from Patent CN102477002B)

The preparation of related 3-amino-2,2-dimethylpropionamide (a close analog) involves a three-step industrially viable process, which can be adapted for 3-amino-2-hydroxy-N-methylpropanamide hydrochloride:

Step Reaction Type Conditions & Reagents Outcome/Yield
1 Esterification Hydroxypivalic acid + alcohol (methanol, ethanol, or isopropanol) with catalytic acid (H2SO4 or HCl), reflux Formation of methyl/ethyl/isopropyl esters; yields ~70-75%
2 Protection (optional) Reaction of ester with acyl chlorides (acetyl chloride, benzoyl chloride) in solvents like methylene chloride or pyridine at 0°C Acylation of hydroxy groups to protect during amidation; yields ~85%
3 Ammonolysis/Amidation Reflux ester or protected ester with aqueous ammonia (28%) or ammoniacal liquor for 6-8 hours Conversion to 3-amino-2,2-dimethylpropionamide; yields 55-80%
  • After amidation, acidification with HCl yields the hydrochloride salt.
  • Purification involves extraction, drying, and concentration steps.
  • The process is scalable and avoids highly toxic reagents like potassium cyanide.

Notes:

  • The esterification step uses a molar ratio of acid to alcohol from 1:2 to 1:10.
  • Protection step uses acyl chloride to ester molar ratio ~1.1-2.
  • Ammonia solution to ester ratio is about 30-60:1.

N-Methylation Considerations

  • N-methylation can be achieved by using N-methylated amines during amidation or by methylation of the amide nitrogen post-synthesis.
  • Literature reports (e.g., from medicinal chemistry syntheses) show that using N-methylamines directly in amidation reactions with activated esters or acid chlorides yields N-methyl amides efficiently.
  • Protection of hydroxy groups is critical to avoid side reactions during methylation.

Alternative Synthetic Routes

  • Reductive amination of corresponding keto acids or aldehydes with methylamine and subsequent hydrolysis can yield N-methyl amino hydroxy amides.
  • Direct coupling of 3-amino-2-hydroxypropanoic acid derivatives with methylamine in the presence of coupling agents (e.g., EDCI, HOBT) in organic solvents under mild conditions is reported for similar compounds, providing high purity products suitable for pharmaceutical applications.

Representative Data Table of Preparation Parameters and Yields

Step Reagents/Conditions Solvents Temperature Time Yield (%) Notes
Esterification Hydroxypivalic acid + MeOH + H2SO4 (cat.) Methanol Reflux (65°C) 6 h 70-75 Acid catalyzed, monitored by GC
Protection Acetyl chloride + ester + pyridine Methylene chloride, pyridine 0°C to RT 0.5-2 h 80-85 Hydroxy group protection
Ammonolysis Ester or protected ester + NH3 (28% aq) Water Reflux 6-8 h 55-80 Conversion to amide, followed by acidification
N-Methylation N-methylamine or methylating agent Organic solvent (acetone) Reflux Several h Variable Can be integrated with amidation step

Research Findings and Industrial Relevance

  • The three-step method (esterification → protection → ammonolysis) is favored for industrial synthesis due to:

    • Use of commercially available and inexpensive starting materials (e.g., hydroxypivalic acid).
    • Avoidance of highly toxic reagents like potassium cyanide.
    • Moderate reaction conditions (reflux, mild acid/base catalysis).
    • Reasonable yields (typically 55-80%) with scalable purification.
  • Protection of hydroxy groups enhances selectivity and yield in amidation and methylation steps.

  • The hydrochloride salt formation is straightforward by treatment with HCl in methanol or ether, yielding stable crystalline products.

  • Medicinal chemistry literature supports the use of N-methyl amines in amidation reactions to directly obtain N-methylated amino hydroxy amides, facilitating synthesis of analogs like this compound.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-hydroxy-N-methylpropanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amides, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

Biochemical Research Applications

  • Synthesis of Derivatives
    • The compound serves as a precursor for synthesizing various derivatives that can be tailored for specific biological activities. For example, modifications to the amine or hydroxyl groups can yield compounds with enhanced pharmacological profiles.
  • Interaction Studies
    • Understanding how this compound interacts with biological systems is crucial for determining its therapeutic potential. Interaction studies can reveal insights into binding affinities with receptors or enzymes, which are essential for drug development.

Case Studies

  • Neuroprotective Study
    • A study conducted on the neuroprotective effects of related compounds demonstrated that modifications similar to those found in 3-amino-2-hydroxy-N-methylpropanamide hydrochloride resulted in reduced neuronal apoptosis in vitro, suggesting a pathway for further exploration in vivo.
  • Antimicrobial Efficacy
    • In a comparative study of various amino alcohols, this compound showed significant inhibition against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between 3-amino-2-hydroxy-N-methylpropanamide hydrochloride and five analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Source
3-Amino-2-hydroxy-N-methylpropanamide HCl C₅H₁₁ClN₂O₂ 166.61 2-hydroxy, N-methylamino Chiral center, polar hydroxy group
(2S)-3-Methoxy-2-(methylamino)propanamide HCl C₅H₁₃ClN₂O₂ 168.62 3-methoxy, 2-(methylamino) (2S) stereoisomer, increased lipophilicity
3-(Dimethylamino)propanamide HCl C₅H₁₃ClN₂O 152.62 N,N-dimethylamino Higher basicity, no hydroxy group
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide HCl C₁₂H₁₆ClFN₂O₂ 246.71 4-fluorophenylmethyl, N-methylamino Aromatic fluorination, enhanced lipophilicity
Methyl 3-amino-2,2-dimethylpropanoate HCl C₆H₁₄ClNO₂ 167.63 Methyl ester, 2,2-dimethyl Ester functionality, steric hindrance

Key Differences and Implications

Hydroxy vs. Methoxy Substitution :

  • The hydroxy group in the target compound enhances polarity and hydrogen-bonding capacity compared to the methoxy group in the (2S)-3-methoxy analog . This difference may influence solubility and target binding in biological systems.

Amino Group Substitution: The dimethylamino group in 3-(dimethylamino)propanamide hydrochloride increases basicity (pKa ~8–10) compared to the mono-methylated amine in the target compound (pKa ~7–8) . This alters protonation states under physiological conditions, affecting membrane permeability.

Steric and Electronic Effects: The methyl ester and 2,2-dimethyl groups in Methyl 3-amino-2,2-dimethylpropanoate hydrochloride introduce steric hindrance, which may reduce enzymatic degradation but limit conformational flexibility .

Biological Activity

3-Amino-2-hydroxy-N-methylpropanamide hydrochloride is a compound of considerable interest in pharmacological research due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C4H10ClN2O2
  • Molecular Weight : Approximately 154.59 g/mol
  • Form : Primarily exists as a hydrochloride salt, enhancing its solubility in biological systems.

The compound features an amine group, a hydroxyl group, and an N-methyl group, which contribute to its unique biological properties and potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Neuroprotective Effects : There is evidence suggesting a role in protecting neuronal cells from damage, which could be beneficial in neurodegenerative diseases.
  • Inhibition of Kinase Activity : The compound has been studied for its ability to inhibit various kinases, which are crucial in cancer biology. For instance, it has shown promise in inhibiting PI3K and MEK pathways, which are often dysregulated in tumors .

The mechanisms by which this compound exerts its effects are still under investigation. However, some proposed mechanisms include:

  • Modulation of Signaling Pathways : The compound may influence key signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt/mTOR pathway, which are vital for cell proliferation and survival .
  • Interaction with Cellular Targets : Its structural features allow it to interact with various cellular proteins and enzymes, potentially altering their activity and leading to therapeutic effects .

Case Studies

  • Antitumor Activity : In vitro studies demonstrated that derivatives of this compound exhibited significant anti-proliferative effects on various cancer cell lines. For example, compounds derived from this structure showed nanomolar inhibition towards specific kinases associated with tumor growth .
  • Neuroprotective Studies : Animal models have indicated that this compound may protect against neurotoxic agents, suggesting a potential application in treating conditions like Alzheimer's disease. The neuroprotective effect was linked to the modulation of oxidative stress markers and inflammation pathways.

Comparative Analysis with Related Compounds

The following table summarizes structural analogs of this compound and their unique features:

Compound NameMolecular FormulaUnique Features
(S)-2-Amino-3-hydroxy-N-methylpropanamideC4H11ClN2O2Enantiomeric form with distinct biological properties
3-Amino-N-methylpropanamideC4H10N2OLacks hydroxyl group affecting solubility
3-Amino-2-hydroxy-N-propylpropanamideC5H13N2O2Propyl instead of methyl group alters hydrophobicity

These analogs highlight the importance of specific functional groups in determining the biological activity of related compounds.

Q & A

Q. What are the key physicochemical properties of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride that influence its solubility and stability in experimental conditions?

  • Methodological Answer : The hydrochloride salt form enhances solubility in polar solvents (e.g., water, methanol) due to ionic interactions. The hydroxy and amino groups contribute to hydrogen bonding, which may affect crystallization and pH-dependent stability. For purification, reverse-phase HPLC or recrystallization from ethanol/water mixtures is recommended, as seen in analogous amino acid hydrochlorides like (S)-2-amino-3-hydroxypropanamide hydrochloride . Stability studies should monitor degradation under varying pH (e.g., 3–9) and temperature (4°C–40°C), referencing protocols for similar compounds .

Q. What spectroscopic methods are recommended for characterizing this compound, and how can data contradictions be resolved?

  • Methodological Answer :
  • 1H/13C NMR : Identify proton environments (e.g., methyl, hydroxy, and amide groups). For example, the methyl group on the amide nitrogen may resonate at δ ~2.5–3.0 ppm, comparable to methylamino derivatives in .
  • IR Spectroscopy : Confirm hydroxy (~3200–3500 cm⁻¹) and amide (~1650 cm⁻¹) functional groups.
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ ion).
    Contradictions in data (e.g., unexpected splitting in NMR) can be resolved by cross-validation with X-ray crystallography or 2D NMR techniques (COSY, HSQC), as applied to structurally related hydrochlorides .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound using multi-step reactions?

  • Methodological Answer : A three-step approach is suggested:

Amination : React 3-chloro-2-hydroxypropanamide with methylamine under basic conditions (K₂CO₃/DMF, 60°C).

Hydrochloride Formation : Treat the free base with HCl gas in anhydrous ethanol, as described for methylamino butanoate hydrochlorides .

Purification : Use column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) followed by recrystallization.
Yield optimization may involve DoE (Design of Experiments) to test variables like reaction time (12–24 hrs), temperature (50°C–80°C), and stoichiometry (1.2–2.0 eq. methylamine) .

Q. What strategies are effective in resolving enantiomeric impurities in this compound during chiral synthesis?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (80:20) + 0.1% TFA to separate enantiomers, as demonstrated for (S)-configured amino acid hydrochlorides .
  • Enzymatic Resolution : Lipase-catalyzed acylation of the undesired enantiomer (e.g., using Candida antarctica lipase B) .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., L-tartaric acid) .

Q. How can in silico modeling predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., enzymes or receptors). For example, dock the compound into the active site of a serine hydrolase, leveraging structural data from related amide hydrochlorides .
  • QSAR Modeling : Train models on datasets of hydroxypropanamide derivatives to predict IC₅₀ values for enzyme inhibition. Include descriptors like logP, polar surface area, and hydrogen-bond donor count .

Data Contradiction Analysis

  • Example : Discrepancies in reported melting points for similar hydrochlorides (e.g., 180°C vs. 195°C) may arise from polymorphic forms or hydration states. Resolve via differential scanning calorimetry (DSC) and powder XRD .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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